Geniposidic acid
Overview
Description
Geniposidic acid is a natural chemical compound classified as an iridoid glucoside. It is found in various plants, including Eucommia ulmoides and Gardenia jasminoides . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Geniposidic acid (GPA) is a bioactive compound that primarily targets the Farnesoid X receptor (FXR) . FXR is a promising therapeutic target for bone metabolism diseases . Additionally, GPA has been found to target isocitrate dehydrogenase (IDH)1 and IDH2 .
Mode of Action
GPA interacts with its targets to exert various effects. It activates FXR, which promotes bone formation and treats osteoporosis . In vitro, GPA reduces the miR-144-5p level, directly acting on IDH1 and IDH2, and improves the function of Enmh cells by modulating the TCA cycle in an ethanol-induced hepatocyte apoptosis model .
Biochemical Pathways
The mechanisms of action of GPA mainly include anti-oxidation, anti-inflammation, and the regulation of apoptosis . It has been reported that GPA activates a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice . Furthermore, GPA has been found to induce apoptosis in various cell lines through the activation of mitogen-activated protein kinase members and the mitochondrial pathway .
Pharmacokinetics
The pharmacokinetics of GPA involves how the compound is absorbed, distributed, metabolized, and excreted in the body . .
Result of Action
GPA administration significantly improves cognitive impairment, reduces Aβ accumulation and neuronal apoptosis in Alzheimer’s disease mice, and alleviates inflammation and axonal injury of Aβ1-42-induced neurons . It also enhances the osteogenic activity and mineralization of osteoblasts .
Action Environment
Environmental factors can influence the extraction and thus the bioavailability of GPA. For instance, annual sunshine duration has been found to be significantly and positively correlated to the contents of GPA . Furthermore, altitude has been reported to influence the content of active substances like GPA .
Biochemical Analysis
Biochemical Properties
Geniposidic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-aging effects through antioxidative stress and autophagy induction . It increases the activities and gene expression levels of superoxide dismutase (SOD), reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), which are involved in oxidative stress .
Cellular Effects
This compound has been shown to have protective effects on cells. For instance, it protects UVB-induced cytotoxic damage and reduces apoptotic cell death caused by UVB in human keratinocytes . It also decreases the formation of cleaved caspase-3 and reduces both tailed DNA and cyclobutane pyrimidine dimer (CPD), which are increased by UVB .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to activate a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice .
Temporal Effects in Laboratory Settings
This compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to significantly improve cognitive impairment, reduce Aβ accumulation and neuronal apoptosis in AD mice, and alleviate inflammation and axonal injury of Aβ1-42-induced neurons .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly improve the cognitive impairment in AD mice when administered at appropriate dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to follow two distinct metabolic pathways in vivo. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate, and glucuronide conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geniposidic acid can be synthesized through the hydrolysis of geniposide, which is extracted from the fruits of Gardenia jasminoides . The hydrolysis process involves the use of acidic or enzymatic conditions to break down geniposide into this compound and other by-products.
Industrial Production Methods: In industrial settings, this compound is typically extracted from plant sources using green extraction techniques to avoid harmful organic solvents . The extraction process is followed by purification steps, such as high-performance liquid chromatography, to remove impurities and concentrate the compound .
Chemical Reactions Analysis
Types of Reactions: Geniposidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Geniposidic acid has a wide range of scientific research applications:
Chemistry:
Biology:
Medicine:
- Investigated for its anti-inflammatory, anti-cancer, and anti-aging effects .
- Potential therapeutic applications in treating liver diseases, diabetes, and neurodegenerative disorders .
Industry:
Comparison with Similar Compounds
- Genipin
- Geniposide
- Iridoid glycosides
Comparison: Geniposidic acid is unique due to its specific molecular structure and the range of biological activities it exhibits. While genipin and geniposide share some similarities in their anti-inflammatory and antioxidant properties, this compound has distinct advantages in terms of its anti-aging and anti-cancer effects .
Biological Activity
Geniposidic acid (GPA), a bioactive compound derived from Gardenia jasminoides, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of GPA, including its antioxidant, anti-inflammatory, and neuroprotective properties, supported by recent research findings and case studies.
1. Antioxidant Activity
GPA exhibits strong antioxidant properties, which are critical in mitigating oxidative stress-related damage. A study demonstrated that GPA significantly improved the survival rate of yeast cells under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The survival rates were notably higher in groups treated with GPA compared to control groups, indicating its potential as an anti-aging agent through the induction of antioxidative stress mechanisms .
Table 1: Survival Rates of Yeast under Oxidative Stress
Treatment | Survival Rate (%) |
---|---|
Negative Control | 52.70 ± 1.23 |
Positive Control (10 µM RES) | 64.28 ± 2.09 |
1 µM GPA | 66.00 ± 1.09 |
3 µM GPA | 64.18 ± 2.78 |
2. Anti-inflammatory Effects
GPA has been shown to alleviate inflammation in various models, notably in osteoarthritis and inflammatory bowel disease (IBD). Research indicates that GPA inhibits chondrocyte ferroptosis and reduces inflammatory markers such as IL-1β and TNF-α in DSS-induced colitis models. The compound also modulates gut microbiota, which is crucial for maintaining intestinal health .
Case Study: DSS-Induced Colitis
In a study involving a mouse model of colitis induced by dextran sulfate sodium (DSS), GPA treatment resulted in:
- Weight Recovery: Significant improvement in body weight loss.
- Colon Length: Restoration of colon length affected by DSS.
- Histopathological Damage: Reduction in colonic damage observed through histological analysis.
3. Neuroprotective Properties
GPA's neuroprotective effects have been linked to its ability to inhibit monoamine oxidase (MAO) activity, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. In vitro studies have shown that GPA selectively inhibits MAO-B, suggesting its potential use as a therapeutic agent for depression and related conditions .
Table 2: Inhibition Potency of GPA on MAO Enzymes
Enzyme | IC50 (µmol/L) |
---|---|
MAO-A | >2000 |
MAO-B | 223 |
The mechanisms underlying the biological activities of GPA involve several pathways:
- Antioxidative Stress Pathway: Activation of NRF2 signaling enhances the expression of antioxidant genes, reducing oxidative damage .
- Inflammation Modulation: GPA downregulates NF-κB signaling pathways, leading to decreased production of pro-inflammatory cytokines .
- Gut Microbiota Regulation: GPA promotes beneficial gut microbiota composition, which is essential for overall health and disease prevention .
Properties
IUPAC Name |
7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDOESGVOWAULF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27741-01-1 | |
Record name | Geniposidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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